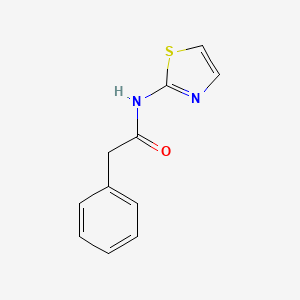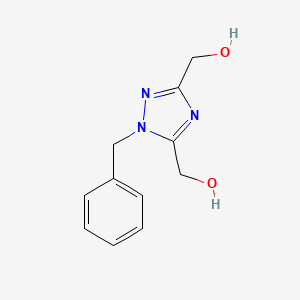
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed to act through multiple pathways such as inhibition of NF-κB signaling, activation of caspases, and modulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, it has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One of the areas that require further investigation is its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can lead to the development of more effective drugs.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been proposed to act through multiple pathways. It exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, which can lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin with 1-pyrrolidinemethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with butyl lithium and chloroacetyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one have been extensively studied in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also possesses anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-2-3-6-12-9-16(21)23-18-13(12)10-15(19)17(22)14(18)11-20-7-4-5-8-20/h9-10,22H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVATZHAEXPQYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

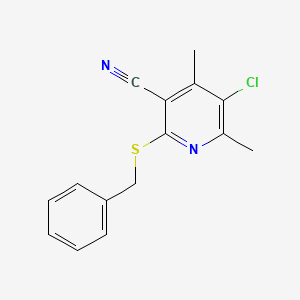
methanone](/img/structure/B5917963.png)
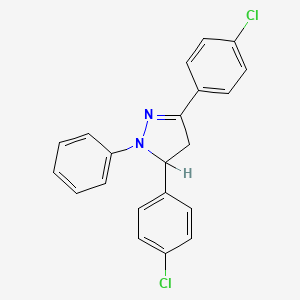
![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)
![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
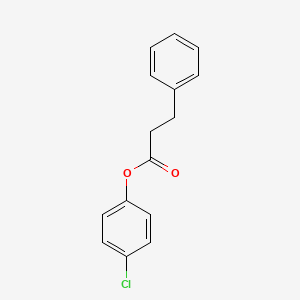

![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
